3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile
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Overview
Description
3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process, as well as specific solvents that can stabilize the intermediate compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from any by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group .
Scientific Research Applications
3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and potentially therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with comparable structures, such as:
Pyrrolidine derivatives: Known for their biological activity and structural versatility.
Indole derivatives: Widely studied for their medicinal properties.
Pyrazole derivatives: Used in various pharmaceutical applications.
Uniqueness
What sets 3-Chloro-1-(tetrahydrofuran-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile apart is its unique combination of functional groups and ring structures, which provide a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C15H17ClN2O |
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Molecular Weight |
276.76 g/mol |
IUPAC Name |
3-chloro-1-(oxolan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile |
InChI |
InChI=1S/C15H17ClN2O/c16-15-12(9-17)10-5-2-1-3-6-11(10)14(18-15)13-7-4-8-19-13/h13H,1-8H2 |
InChI Key |
DHBQJXMWEOLRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C(=NC(=C2C#N)Cl)C3CCCO3 |
Origin of Product |
United States |
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